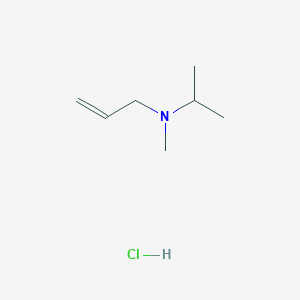
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is an organic compound belonging to the class of amphetamines and derivatives This compound is characterized by its unique structure, which includes a prop-2-en-1-amine backbone with N-methyl and N-(propan-2-yl) substituents, and it is stabilized as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with N-methyl and N-(propan-2-yl) groups under controlled conditions. One common method is the A3 coupling reaction, which involves the use of an alkyne, an amine, and an aldehyde in the presence of a catalyst. This reaction is often carried out under solvent-free conditions to enhance the efficiency and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl or N-(propan-2-yl) groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-N-(propan-2-yl)prop-2-en-1-amine oxides, while reduction may produce saturated amines .
Scientific Research Applications
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for conditions like Parkinson’s disease . The exact pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropargylamine: This compound has a similar structure but lacks the N-(propan-2-yl) group.
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease, with a similar propargylamine backbone.
Selegiline: Another monoamine oxidase inhibitor with a structure closely related to N-Methyl-N-(propan-2-yl)prop-2-en-1-amine.
Uniqueness
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of N-methyl and N-(propan-2-yl) groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
192863-70-0 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.66 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-5-6-8(4)7(2)3;/h5,7H,1,6H2,2-4H3;1H |
InChI Key |
ZJYDNFAQOWQWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


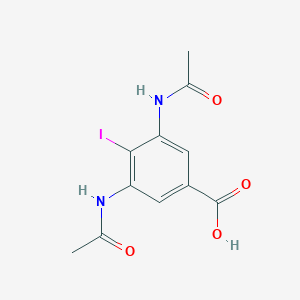
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)

![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
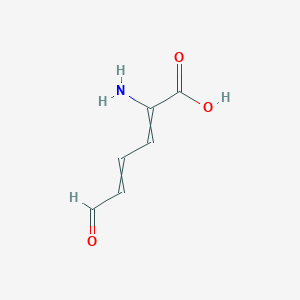
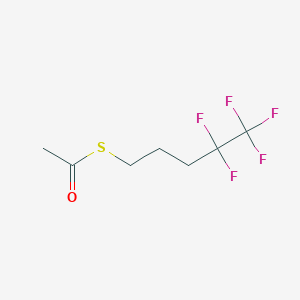
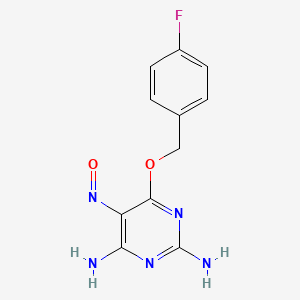
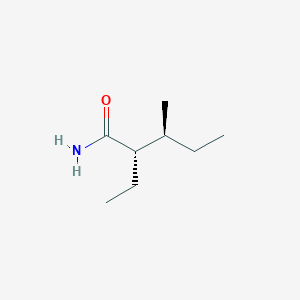

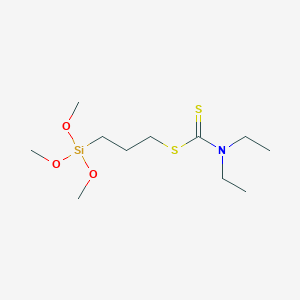
![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)


